molecular formula C18H15ClO3 B5769567 3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-4-one

3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-4-one

Cat. No.: B5769567
M. Wt: 314.8 g/mol
InChI Key: AHGDRNUGAITEJI-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 2-chlorophenyl and 7-ethoxy groups in the chromen-4-one structure enhances its chemical reactivity and biological properties.

Properties

IUPAC Name

3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO3/c1-3-21-12-8-9-14-16(10-12)22-11(2)17(18(14)20)13-6-4-5-7-15(13)19/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGDRNUGAITEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, ethyl acetoacetate, and 4-hydroxycoumarin.

    Condensation Reaction: The first step involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 3-(2-chlorophenyl)-3-oxopropanoate.

    Cyclization: The intermediate product undergoes cyclization with 4-hydroxycoumarin in the presence of a catalyst, such as piperidine, to form the chromen-4-one core structure.

    Ethoxylation: The final step involves the ethoxylation of the chromen-4-one core using ethyl iodide and a base, such as potassium carbonate, to introduce the 7-ethoxy group.

Industrial Production Methods

Industrial production of 3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-4-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding quinone derivatives.

    Reduction: Reduction reactions using reducing agents, such as sodium borohydride or lithium aluminum hydride, can convert the compound into its dihydro derivatives.

    Substitution: The presence of the 2-chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-7-methoxy-2-methylchromen-4-one
  • 3-(2-chlorophenyl)-7-ethoxy-2-ethylchromen-4-one
  • 3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-2-one

Uniqueness

3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-4-one is unique due to the presence of both the 2-chlorophenyl and 7-ethoxy groups, which confer distinct chemical reactivity and biological properties. Compared to similar compounds, it may exhibit enhanced potency and selectivity in its biological activities, making it a valuable compound for further research and development.

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